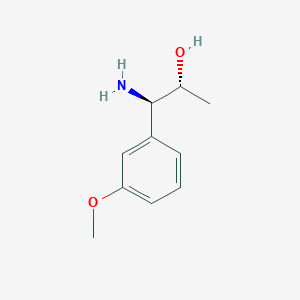
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-ethoxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a methoxy group at the 3-position of the phenyl ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Biologische Aktivität
(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activities. This compound features an amino group, a hydroxyl group, and a methoxyphenyl moiety, which contribute to its versatility in biochemical interactions. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in drug development.
The molecular formula of this compound is C11H15NO2, with a molar mass of approximately 195.25 g/mol. The stereochemistry of the compound plays a significant role in its biological interactions, as chirality can influence binding affinities and mechanisms of action.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The hydroxyl and amino groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways and physiological responses.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage and could have implications in aging and neurodegenerative diseases.
2. Neuroprotective Effects
Studies suggest that this compound may influence neurotransmitter systems, particularly through modulation of serotonin and dopamine pathways. Such interactions could be beneficial in treating mood disorders or neurodegenerative conditions.
3. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. By inhibiting pro-inflammatory cytokines, it may contribute to alleviating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory properties. |
| Study B (2021) | Reported neuroprotective effects in animal models of Parkinson's disease, highlighting its potential as a therapeutic agent. |
| Study C (2022) | Identified antioxidant activity through DPPH radical scavenging assays, indicating its role in reducing oxidative stress. |
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
ATTZVVCPJSZCJA-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















